Cdc7-IN-11 is classified as a small molecule inhibitor targeting serine-threonine kinases, specifically designed to inhibit Cdc7 activity. This compound is derived from structure-activity relationship studies aimed at identifying effective Cdc7 inhibitors, which have shown promise in preclinical models for their ability to suppress tumor growth by interfering with DNA replication processes .
The synthesis of Cdc7-IN-11 involves several key steps that typically include:
Cdc7-IN-11's molecular structure typically features a core scaffold that interacts with the ATP-binding site of the Cdc7 kinase. The specific arrangement of functional groups is crucial for its binding affinity and selectivity towards Cdc7 over other kinases.
Cdc7-IN-11 undergoes various chemical reactions during its synthesis and biological evaluation:
These reactions are crucial for determining the compound's effectiveness in disrupting normal cell cycle progression.
Cdc7-IN-11 exerts its effects primarily through:
Experimental data support that treatment with Cdc7-IN-11 results in increased levels of phosphorylated histone H2AX, indicating DNA damage response activation due to replication stress .
The physical properties of Cdc7-IN-11 include:
Chemical properties include:
Cdc7-IN-11 has significant potential applications in:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2